molecular formula C11H7BrClNO2 B1326935 (4E)-4-(4-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one CAS No. 1142199-54-9

(4E)-4-(4-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one

Cat. No. B1326935
CAS RN: 1142199-54-9
M. Wt: 300.53 g/mol
InChI Key: MYOCDYHBEOIULH-WEVVVXLNSA-N
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Description

(4E)-4-(4-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one, or 4E-4-4-Br-3-Cl-isoxazol-5(4H)-one, is an isoxazolone compound that has been studied for its unique chemical and biological properties. It has been used in a variety of scientific research applications, including drug synthesis and enzyme inhibition.

Scientific Research Applications

Crystallographic and Theoretical Studies

A study by Brancatelli et al. (2011) focused on crystallographic and theoretical investigations of similar arylidene-isoxazolone compounds. The research detailed the molecular geometry, vibrational frequencies, atomic orbitals, and potential electrostatic maps, highlighting the utility of these compounds in understanding molecular structures and interactions (Brancatelli et al., 2011).

Green and Efficient Synthesis

Pourmousavi et al. (2018) described a green and efficient synthesis of isoxazol-5(4H)-one derivatives, emphasizing the environmental benefits of this process. The study also explored the structural parameters and molecular properties of these compounds, which are significant for pharmaceutical and agricultural applications (Pourmousavi et al., 2018).

Biomedical Applications

Ryzhkova et al. (2020) investigated an electrochemically induced transformation involving a similar compound, 3-(4-bromophenyl)isoxazol-5(4H)-one. The study revealed potential biomedical applications, particularly for regulating inflammatory diseases, as inferred from docking studies (Ryzhkova et al., 2020).

Catalysis in Synthesis

A study by Mosallanezhad and Kiyani (2019) highlighted the use of salicylic acid as a catalyst for synthesizing derivatives of isoxazole-5(4H)-ones. This work demonstrates the potential of using these compounds as synthetic precursors in various industries, including pharmaceuticals and agriculture (Mosallanezhad and Kiyani, 2019).

Photophysics and Photochemistry

Hsieh et al. (2011) conducted a study on an analogue of the GFP (Green Fluorescent Protein) chromophore, which shares structural similarities with (4E)-4-(4-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one. The research provides insights into the photophysics and photochemistry of such compounds, which are critical for understanding molecular devices and solar cell applications (Hsieh et al., 2011).

properties

IUPAC Name

(4E)-4-[(4-bromophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO2/c12-8-3-1-7(2-4-8)5-9-10(6-13)14-16-11(9)15/h1-5H,6H2/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOCDYHBEOIULH-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=NOC2=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=NOC2=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-(4-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one

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